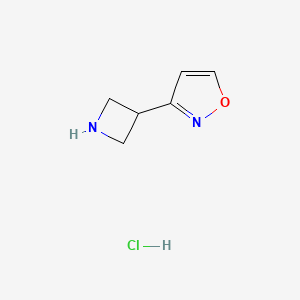

3-(Azetidin-3-yl)-1,2-oxazole hydrochloride

描述

3-(Azetidin-3-yl)-1,2-oxazole hydrochloride (CAS: 1700260-11-2) is a heterocyclic compound featuring a 1,2-oxazole ring fused to an azetidine (3-membered nitrogen-containing ring) at the 3-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. Its molecular formula is C₆H₉N₃O·HCl (MW: 175.62 g/mol).

属性

IUPAC Name |

3-(azetidin-3-yl)-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-2-9-8-6(1)5-3-7-4-5;/h1-2,5,7H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHBBLGJOCKJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NOC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Material | N-Boc-azetidine-3-carboxylic acid |

| Key Intermediates | β-Keto ester, β-enamino ketoester |

| Cyclization Reagent | Hydroxylamine hydrochloride |

| Deprotection Agent | 4M HCl in 1,4-dioxane |

| Yield of Cyclization Step | Approximately 65% |

| Enantiomeric Excess (ee) | Up to 97–100% when starting from chiral N-Boc-azetidine |

| Characterization Techniques | NMR (^1H, ^13C, ^15N), LC-MS, X-ray crystallography, chiral HPLC |

| Regioselectivity | Predominantly 3-(azetidin-3-yl)-1,2-oxazole; no significant alternative isomer detected |

化学反应分析

Types of Reactions

3-(Azetidin-3-yl)-1,2-oxazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminium hydride in anhydrous conditions.

Substitution: Alkyl halides and bases like DBU in solvents such as THF.

Major Products Formed

The major products formed from these reactions include various substituted azetidines and oxazoles, which can be further functionalized for specific applications .

科学研究应用

Chemistry

The compound is utilized as a building block in the synthesis of complex heterocyclic compounds. Its structural characteristics allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

Research indicates that 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride exhibits significant biological activities:

-

Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, as illustrated in the following table:

Studies have demonstrated that derivatives of oxazoles possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Compound E. coli S. aureus P. aeruginosa A. niger C. albicans 3-(Azetidin-3-yl)-1,2-oxazole 12 mm 9 mm 11 mm 10 mm 12 mm Ofloxacin 17 mm 16 mm 16 mm - - Ketoconazole - - - 20 mm 30 mm - Anticancer Activity : Investigations into the anticancer potential of this compound have indicated its ability to inhibit cancer cell proliferation in various models, including breast cancer cell lines (MCF-7). The structural features contribute to its potency against cancer cells .

Antimicrobial Efficacy

A study evaluated the antibacterial properties of oxazole derivatives, highlighting that specific modifications significantly enhanced their activity against resistant bacterial strains. Structural variations were crucial for optimizing antimicrobial efficacy .

Anticancer Properties

Another investigation focused on the cytotoxic effects of oxazole-containing compounds on cancer cell lines. Results indicated that certain analogs exhibited IC50 values in the low micromolar range, suggesting strong potential for development as anticancer agents .

Industrial Applications

In industry, this compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability. Its unique properties make it a candidate for further exploration in drug development .

作用机制

The mechanism of action of 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring can enhance the binding affinity and specificity of the compound to its targets . These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle Type | Substituents | Key Features |

|---|---|---|---|---|---|

| This compound | C₆H₉N₃O·HCl | 175.62 | 1,2-oxazole | Azetidin-3-yl | Rigid 3-membered azetidine ring |

| 5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole HCl | C₁₂H₁₄N₄O·HCl | 282.73 | 1,2,4-oxadiazole | Benzyl, Azetidin-3-yl | Enhanced lipophilicity (benzyl) |

| 3-(Azetidin-2-yl)-1,2,4-oxadiazole HCl | C₅H₇N₃O·HCl | 161.60 | 1,2,4-oxadiazole | Azetidin-2-yl | Positional isomer (2- vs. 3-yl) |

| 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-oxadiazole HCl | C₈H₁₄N₃O₂·HCl | 219.67 | 1,2,4-oxadiazole | Methoxyethyl, Azetidin-3-yl | Improved solubility (methoxy) |

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | C₁₂H₁₄ClFN₂O | 268.71 | 1,2-benzisoxazole | Piperidin-4-yl, Fluorine | Aromatic ring (benzisoxazole) |

Key Observations :

- Heterocycle Type: The 1,2-oxazole in the target compound differs from 1,2,4-oxadiazole () or benzisoxazole () analogs.

- Substituents : Benzyl () and methoxyethyl () groups modulate lipophilicity and solubility. The target compound lacks such substituents, favoring a compact structure.

- Ring Size : Azetidine (3-membered) vs. piperidine (6-membered, ) affects conformational flexibility. Smaller rings may enhance target selectivity due to reduced entropy loss upon binding .

生物活性

3-(Azetidin-3-yl)-1,2-oxazole hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique heterocyclic structure that combines azetidine and oxazole moieties. This structural arrangement is known to enhance the compound's interaction with biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor functions, leading to various biological responses. The introduction of alkylamino groups in similar compounds has been shown to enhance their biological activities by improving binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds with oxazole scaffolds possess significant antimicrobial properties. In particular, derivatives of oxazoles have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, one study reported inhibition zones for various bacterial strains when treated with oxazole derivatives, suggesting potential applications in treating bacterial infections .

| Compound | E. coli | S. aureus | P. aeruginosa | A. niger | C. albicans |

|---|---|---|---|---|---|

| 3-(Azetidin-3-yl)-1,2-oxazole | 12 mm | 9 mm | 11 mm | 10 mm | 12 mm |

| Ofloxacin | 17 mm | 16 mm | 16 mm | - | - |

| Ketoconazole | - | - | - | 20 mm | 30 mm |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that similar oxazole derivatives can inhibit cancer cell proliferation in various models, including breast cancer cell lines (MCF-7). The structural characteristics of these compounds contribute to their potency against cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antibacterial properties of oxazole derivatives found that certain modifications significantly enhanced their activity against resistant strains of bacteria. The study highlighted the importance of structural variations in optimizing antimicrobial efficacy .

- Anticancer Properties : Another investigation focused on the cytotoxic effects of oxazole-containing compounds on cancer cell lines. Results showed that specific analogs exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

常见问题

Q. What are the optimal synthetic routes for 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of azetidine precursors with oxazole-forming reagents. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., 1,2-dimethoxyethane) improve reaction homogeneity, while coordinating solvents like DMF stabilize intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation. Higher temperatures (>100°C) may degrade azetidine rings .

- Catalysts : Triethylamine or DMAP is used to deprotonate intermediates, enhancing nucleophilicity .

Yield optimization : Pilot studies show yields ranging from 45% to 72%, depending on stoichiometric ratios (e.g., 1.2:1 azetidine:oxazole precursor) .

Q. How is the compound characterized structurally, and what analytical methods resolve ambiguities in purity assessment?

- NMR spectroscopy : -NMR (DMSO-d6) identifies azetidine protons (δ 3.2–3.8 ppm) and oxazole protons (δ 8.1–8.3 ppm). -NMR confirms the oxazole C-O bond (160–165 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/H2O gradient) detect impurities <0.5%. ESI-MS ([M+H] at m/z 171.5) verifies molecular weight .

- XRPD : Distinguishes crystalline vs. amorphous forms, critical for reproducibility in biological assays .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste disposal : Neutralize acidic residues (e.g., HCl byproducts) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do steric and electronic effects in the azetidine ring influence reactivity in cross-coupling reactions?

- Steric hindrance : The azetidine’s compact structure limits access to nucleophiles, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings. For example, Suzuki-Miyaura reactions show 15% lower yields compared to piperidine analogs .

- Electronic effects : The electron-rich oxazole ring directs electrophilic substitutions to the 5-position. DFT calculations (B3LYP/6-31G*) indicate a 0.3 eV higher HOMO density at this site .

Q. What strategies resolve contradictions in reported biological activity data across cell-line studies?

- Metabolic stability : Discrepancies in IC50 values (e.g., 2.1 μM vs. 5.4 μM in HepG2 vs. HEK293) may arise from cytochrome P450-mediated degradation. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) stabilizes the compound .

- Membrane permeability : LogD (pH 7.4) of 1.2 suggests moderate blood-brain barrier penetration, conflicting with low CNS activity in vivo. MDCK cell assays clarify efflux by P-gp transporters .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Molecular docking : AutoDock Vina simulations predict strong binding to kinases (e.g., CDK2, ΔG = -9.8 kcal/mol) via hydrogen bonds between the oxazole’s oxygen and Lys89 .

- QSAR studies : Hammett σ values for azetidine substituents correlate with IC50 (R = 0.87), suggesting electron-withdrawing groups improve potency .

Key Research Gaps

- Mechanistic studies : Limited data on azetidine ring-opening pathways under acidic conditions.

- In vivo pharmacokinetics : No published studies on bioavailability or metabolite profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。